molecular formula C14H17NO B2801327 3-(furan-2-yl)-4-phenylbutan-1-amine CAS No. 378-81-4; 378773-15-0

3-(furan-2-yl)-4-phenylbutan-1-amine

Cat. No.: B2801327
CAS No.: 378-81-4; 378773-15-0
M. Wt: 215.296
InChI Key: VXTXUDSXGALJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-yl)-4-phenylbutan-1-amine is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol . This compound features a furan ring and a phenyl group attached to a butylamine chain, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which uses boronic acids and halides in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often employs biocatalysis, which utilizes enzymes to catalyze the reaction. This method is preferred for its high enantioselectivity and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(furan-2-yl)-4-phenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-4-phenylbutan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-(Furan-2-yl)-4-phenylbutan-1-amine
  • 2-Furanpropanamine, γ-(phenylmethyl)-

Comparison: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted applications .

Properties

IUPAC Name

3-(furan-2-yl)-4-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTXUDSXGALJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCN)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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